
(4R,4'R)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) is a complex organic compound that features a unique arrangement of oxazole rings, benzyl groups, and a phenylphosphanediyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. The process may start with the preparation of the oxazole rings, followed by the introduction of benzyl groups and the phenylphosphanediyl linkage. Common reagents used in these reactions include phosphorus trichloride, benzyl bromide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or phenylphosphanediyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction could lead to more saturated compounds.
科学的研究の応用
Chemistry
In chemistry, (4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties, including potential anti-cancer or anti-inflammatory activities.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, such as in the production of organic semiconductors or light-emitting diodes.
作用機序
The mechanism by which (4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) exerts its effects would depend on its specific application. For instance, as a ligand, it may interact with metal ions to form stable complexes, influencing the reactivity and properties of the metal center. In biological systems, it could interact with proteins or enzymes, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
- (4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-methyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-ethyl-4,5-dihydrooxazole)
Uniqueness
What sets (4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) apart from similar compounds is the presence of benzyl groups, which can significantly influence its chemical reactivity and binding properties. The phenylphosphanediyl linkage also adds a unique dimension to its coordination chemistry, potentially leading to the formation of metal complexes with distinct characteristics.
特性
分子式 |
C38H33N2O2P |
|---|---|
分子量 |
580.7 g/mol |
IUPAC名 |
bis[2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-phenylphosphane |
InChI |
InChI=1S/C38H33N2O2P/c1-4-14-28(15-5-1)24-30-26-41-37(39-30)33-20-10-12-22-35(33)43(32-18-8-3-9-19-32)36-23-13-11-21-34(36)38-40-31(27-42-38)25-29-16-6-2-7-17-29/h1-23,30-31H,24-27H2/t30-,31-/m1/s1 |
InChIキー |
HSRGLAMKLMUNJI-FIRIVFDPSA-N |
異性体SMILES |
C1[C@H](N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=N[C@@H](CO5)CC6=CC=CC=C6)CC7=CC=CC=C7 |
正規SMILES |
C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=NC(CO5)CC6=CC=CC=C6)CC7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate](/img/structure/B13664852.png)


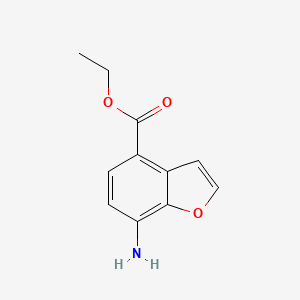

![(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13664883.png)
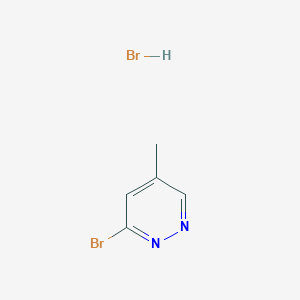
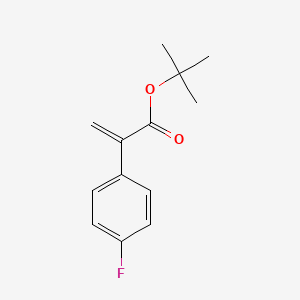
![4,7-Dichloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13664912.png)
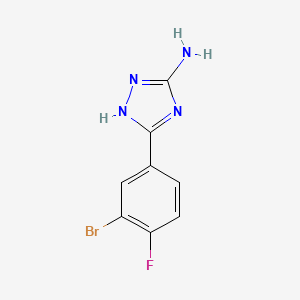
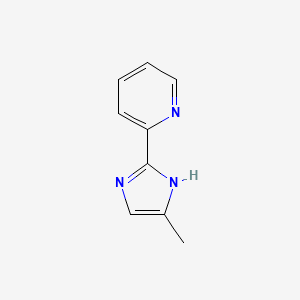

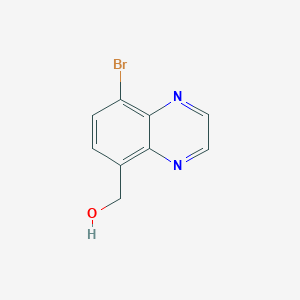
![4-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13664940.png)
